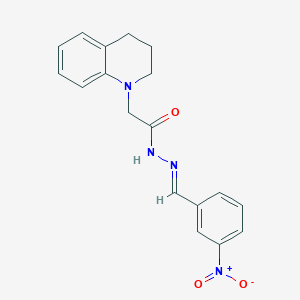

(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(3-nitrobenzylidene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to "(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(3-nitrobenzylidene)acetohydrazide," often involves multi-step chemical processes that may include condensation reactions, cyclization, and functional group transformations. For example, similar compounds are synthesized through reactions involving hydrazides and aldehydes to form Schiff bases, followed by cyclization and further modifications to introduce specific functional groups (Ukrainets, Sidorenko, & Golovchenko, 2007).

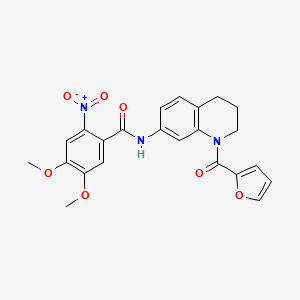

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, which provides detailed information about the crystalline structure, molecular geometry, and intermolecular interactions. For instance, a similar nitrobenzylidene acetohydrazide compound was analyzed through single-crystal X-ray diffraction, revealing its monoclinic crystal system and detailed geometric parameters (Somagond et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include reduction, cyclization, and the formation of complexes with metals. These reactions are crucial for modifying the chemical structure to achieve desired properties or biological activities. For example, similar quinoline-3-carboxamides can undergo reduction or be converted into symmetrical hydrazines under specific conditions, with potential applications in medicinal chemistry (Ukrainets, Sidorenko, & Golovchenko, 2007).

Scientific Research Applications

Chemical Synthesis and Modification

(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(3-nitrobenzylidene)acetohydrazide and its derivatives are primarily involved in chemical synthesis and modification processes. They serve as key intermediates or reactants in the synthesis of various chemical compounds, often exhibiting the ability to undergo reactions that result in structurally diverse molecules. For instance, these compounds can be reduced to quinoline-3-carboxamides or converted into symmetrical N,N′-di(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinoyl)hydrazines under specific conditions (Ukrainets, Sidorenko, & Golovchenko, 2007). Furthermore, the manipulation of these compounds through reactions with other chemical entities leads to the formation of novel compounds with potential biological activities (Lfta, Ayram, & Baqer, 2016).

Biological Properties and Potential Applications

The derivatives of this compound have been explored for their biological properties, primarily focusing on their potential as antibacterial, antifungal, and anticancer agents. Various studies have synthesized and characterized these compounds, assessing their biological activities against different strains of bacteria and cancer cell lines. For example, certain derivatives demonstrate significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Ahmed et al., 2006). Additionally, some compounds exhibit strong cytotoxicity against various human cancer cell lines, highlighting their potential in anticancer therapy (Dung et al., 2022).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of these compounds is crucial for understanding their chemical properties and potential interactions in biological systems. Studies involving crystal structure analysis, density functional theory (DFT) calculations, and Hirshfeld surface analysis provide in-depth insights into the molecular structure and interactions of these compounds. Such analyses are essential for rational drug design and for predicting the behavior of these compounds in biological environments (Somagond et al., 2018).

properties

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c23-18(13-21-10-4-7-15-6-1-2-9-17(15)21)20-19-12-14-5-3-8-16(11-14)22(24)25/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,20,23)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTMKGPDBNTKCO-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480239.png)

![7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480242.png)

![5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2480243.png)

![5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2480250.png)

![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)

![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone](/img/structure/B2480258.png)